molecular formula C28H14Cl4N2O6 B13128629 N,N'-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(2,5-dichlorobenzamide) CAS No. 30124-48-2

N,N'-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(2,5-dichlorobenzamide)

Cat. No.: B13128629
CAS No.: 30124-48-2
M. Wt: 616.2 g/mol
InChI Key: XNKIMCFCHIJKFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(2,5-dichlorobenzamide) is a complex organic compound with the molecular formula C28H14Cl4N2O6 and a molecular weight of 616.23256 This compound is characterized by its anthracene core, which is substituted with hydroxy and oxo groups, and two dichlorobenzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(2,5-dichlorobenzamide) typically involves the reaction of 9,10-anthraquinone with 2,5-dichlorobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,N’-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(2,5-dichlorobenzamide) can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The oxo groups can be reduced to hydroxy groups.

    Substitution: The dichlorobenzamide moieties can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms in the dichlorobenzamide moieties.

Major Products Formed

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of hydroxyanthracene derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N,N’-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(2,5-dichlorobenzamide) has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes due to its structural similarity to known inhibitors.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N,N’-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(2,5-dichlorobenzamide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The hydroxy and oxo groups in the anthracene core play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions. The dichlorobenzamide moieties enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(4-methylbenzamide)
  • 9,10-Anthracenedione
  • 9,10-Dihydro-9,10-dihydroxyphenanthrene

Uniqueness

N,N’-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(2,5-dichlorobenzamide) is unique due to its combination of hydroxy, oxo, and dichlorobenzamide groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

30124-48-2

Molecular Formula

C28H14Cl4N2O6

Molecular Weight

616.2 g/mol

IUPAC Name

2,5-dichloro-N-[5-[(2,5-dichlorobenzoyl)amino]-4,8-dihydroxy-9,10-dioxoanthracen-1-yl]benzamide

InChI

InChI=1S/C28H14Cl4N2O6/c29-11-1-3-15(31)13(9-11)27(39)33-17-5-7-19(35)23-21(17)25(37)24-20(36)8-6-18(22(24)26(23)38)34-28(40)14-10-12(30)2-4-16(14)32/h1-10,35-36H,(H,33,39)(H,34,40)

InChI Key

XNKIMCFCHIJKFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NC(=O)C5=C(C=CC(=C5)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.